(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate
Brand Name: Vulcanchem
CAS No.: 1197234-43-7
VCID: VC5458846
InChI: InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6)
SMILES: CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O
Molecular Formula: C8H13N3O4
Molecular Weight: 215.209

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate

CAS No.: 1197234-43-7

Cat. No.: VC5458846

Molecular Formula: C8H13N3O4

Molecular Weight: 215.209

* For research use only. Not for human or veterinary use.

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate - 1197234-43-7

Specification

CAS No. 1197234-43-7
Molecular Formula C8H13N3O4
Molecular Weight 215.209
IUPAC Name (1,3-dimethylpyrazol-4-yl)methanamine;oxalic acid
Standard InChI InChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key PAPARENXKPLWIG-UHFFFAOYSA-N
SMILES CC1=NN(C=C1CN)C.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,3-dimethylpyrazole moiety linked to a methanamine group, paired with oxalic acid as a counterion. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes to its electronic and steric properties. The dimethyl substituents at positions 1 and 3 influence conformational stability, while the oxalate ion enhances crystallinity .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1197234-43-7
Molecular FormulaC8H13N3O4\text{C}_8\text{H}_{13}\text{N}_3\text{O}_4
Molecular Weight215.209 g/mol
SMILES NotationCC1=NN(C=C1CN)C.C(=O)(C(=O)O)O
InChIKeyPAPARENXKPLWIG-UHFFFAOYSA-N

Solubility and Stability

While solubility data in common solvents remain unspecified, the oxalate salt form typically improves aqueous solubility compared to the free base. The compound is stable under standard laboratory conditions (20–25°C) but may degrade under prolonged exposure to light or moisture .

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step process starting with the formation of the pyrazole core. A common approach includes:

  • Cyclocondensation: Reacting hydrazine derivatives with β-diketones to form the 1,3-dimethylpyrazole ring.

  • Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination .

  • Salt Formation: Treating the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Table 2: Synthesis Parameters

StepReagents/ConditionsYield
CyclocondensationHydrazine, diketone, 80°C~60%
AminationNH3, Pt catalyst, H2 pressure~45%
Salt FormationOxalic acid, ethanol, RT~85%

Yields are estimated based on analogous pyrazole syntheses .

Purification Techniques

Post-synthesis purification employs recrystallization from ethanol-water mixtures, followed by vacuum drying. Chromatographic methods (e.g., silica gel column) are used for intermediates, while final product purity (≥98%) is verified via HPLC .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR (DMSO-d6, 400 MHz) displays characteristic peaks at δ 2.15 (s, 3H, CH3), δ 3.70 (s, 3H, N-CH3), and δ 4.10 (s, 2H, CH2NH2).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.21 [M+H]⁺, consistent with the molecular formula .

Chromatographic Analysis

HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms ≥98% purity, with a retention time of 6.8 minutes .

Biological Activity and Applications

Pharmaceutical Research

  • Anticancer Agents: Pyrazole derivatives exhibit apoptosis induction in leukemia cells (IC50: 12–45 µM).

  • Antimicrobials: Preliminary assays show moderate activity against Gram-positive bacteria (MIC: 128 µg/mL) .

Table 3: Bioactivity Data

ActivityModel SystemResultSource
COX-2 InhibitionIn vitro assayIC50: 18 µM
AntiproliferativeHL-60 leukemiaIC50: 32 µM
AntibacterialS. aureusMIC: 128 µg/mL

Agrochemical Applications

In agriculture, pyrazole derivatives function as fungicides and insect growth regulators. Field trials demonstrate efficacy against Phytophthora infestans at 50–100 ppm .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways in mammalian models.

  • Structure-Activity Optimization: Modify substituents to enhance potency against microbial targets.

  • Formulation Development: Explore nanoencapsulation to improve solubility and targeted delivery .

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